molecular formula C12H20O2 B11943168 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one CAS No. 16084-17-6

10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one

Katalognummer: B11943168
CAS-Nummer: 16084-17-6
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: HNJAYISDTLYHBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one is a complex organic compound with a unique structure that includes a decahydrobenzoannulene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, hydrogenation, and hydroxylation steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions

10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully understand these mechanisms and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxybenzoannulenes and related structures. These compounds share some structural features but may differ in their functional groups and overall reactivity.

Uniqueness

10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one is unique due to its specific hydroxylation pattern and the presence of the decahydrobenzoannulene core

Eigenschaften

CAS-Nummer

16084-17-6

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

10a-hydroxy-1,2,3,4,4a,6,7,8,9,10-decahydrobenzo[8]annulen-5-one

InChI

InChI=1S/C12H20O2/c13-11-7-2-1-4-8-12(14)9-5-3-6-10(11)12/h10,14H,1-9H2

InChI-Schlüssel

HNJAYISDTLYHBO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2CCCCC2(CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.